molecular formula C11H10FN3O B8359102 5-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide

5-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide

Cat. No. B8359102
M. Wt: 219.21 g/mol
InChI Key: HZKGXTWOJZUJKR-UHFFFAOYSA-N
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Patent
US09156837B2

Procedure details

A solution of the compound (446 mg, 2.04 mmol) obtained in step 3 and Lawesson's reagent (658 mg, 1.63 mmol) in THF (8.5 mL) was heated at 60° C. for 1 hr. The reaction mixture was concentrated under reduced pressure, and the residue was purified by NH-silica gel column chromatography (solvent gradient; 20→50% ethyl acetate/hexane) to give a mixture (3:2 (mol/mol), 319 mg, 67%) of 5-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carbothioamide and 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carbothioamide as a yellow powder.
Quantity
446 mg
Type
reactant
Reaction Step One
Quantity
658 mg
Type
reactant
Reaction Step One
Name
Quantity
8.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:12]([CH3:13])[N:11]=[CH:10][C:9]=2[C:14]([NH2:16])=O)=[CH:4][CH:3]=1.COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:26])=CC=1>C1COCC1>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:12]([CH3:13])[N:11]=[CH:10][C:9]=2[C:14](=[S:26])[NH2:16])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
446 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)C1=C(C=NN1C)C(=O)N
Name
Quantity
658 mg
Type
reactant
Smiles
COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
Name
Quantity
8.5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by NH-silica gel column chromatography (solvent gradient; 20→50% ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=C(C=NN1C)C(N)=S
Measurements
Type Value Analysis
AMOUNT: MASS 319 mg
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 83.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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